3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

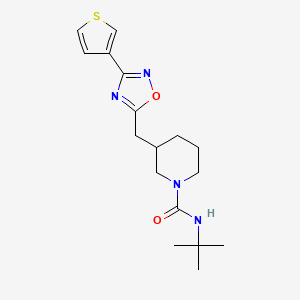

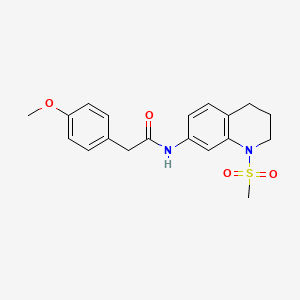

“3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile” is a compound with the molecular formula C16H15N3O3S. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of thiazolidine-2,4-dione derivatives involves the creation of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives . The chemical structures of these compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis

Piperidine, a key component of this compound, is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a 6-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex. For instance, the synthesis of thiazolidine-2,4-dione derivatives involves various chemical reactions . The characteristic 1H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Mecanismo De Acción

Target of Action

It is suggested that this compound may be a functionalized cereblon ligand for the development of thalidomide-based protacs .

Mode of Action

It is suggested that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Biochemical Pathways

It is known that this compound is a basic building block for making protein degrader libraries , suggesting it may influence protein degradation pathways.

Result of Action

It is known that this compound is used in the development of thalidomide-based protacs , suggesting it may have a role in targeted protein degradation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile has many advantages for laboratory experiments. It is a sensitive and specific reagent for measuring sulfhydryl groups in proteins and other biomolecules. It is easy to use and can be measured spectrophotometrically. This compound is also stable and can be stored for long periods of time.

However, this compound has some limitations for laboratory experiments. It is sensitive to pH and temperature changes and can produce false-positive results in the presence of reducing agents. This compound can also react with other amino acids, such as cystine and methionine, which can interfere with the measurement of sulfhydryl groups.

Direcciones Futuras

3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile has many potential future directions for scientific research. One potential application is in the development of new drugs and therapies. This compound can be used to identify the target proteins of drugs and understand their mechanism of action. This information can be used to develop new drugs and therapies that are more effective and have fewer side effects.

Another potential application of this compound is in the study of oxidative stress and antioxidant systems. This compound can be used to measure the concentration of sulfhydryl groups in antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase. This information can be used to understand the role of sulfhydryl groups in oxidative stress and develop new therapies for oxidative stress-related diseases.

In conclusion, this compound is a useful compound for scientific research. It has many applications in biochemistry, pharmacology, and drug development. This compound is a sensitive and specific reagent for measuring sulfhydryl groups in proteins and other biomolecules. It has many potential future directions for scientific research, including the development of new drugs and therapies and the study of oxidative stress and antioxidant systems.

Métodos De Síntesis

3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with piperidine-1-carbonyl chloride and 4-(2,4-dioxothiazolidin-3-yl)benzonitrile. The reaction produces a yellow crystalline powder that is soluble in water and organic solvents. The purity of this compound can be determined by measuring its absorbance at 412 nm.

Aplicaciones Científicas De Investigación

3-(4-(2,4-Dioxothiazolidin-3-yl)piperidine-1-carbonyl)benzonitrile has many applications in scientific research. It is commonly used to measure the concentration of sulfhydryl groups in proteins and enzymes. This compound reacts with sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically. This method is widely used to study the structure and function of proteins and enzymes.

This compound is also used to study the mechanism of action of drugs and other bioactive compounds. It can be used to measure the effect of drugs on the sulfhydryl groups of proteins and enzymes. This method is useful for identifying the target proteins of drugs and understanding their mechanism of action.

Propiedades

IUPAC Name |

3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-9-11-2-1-3-12(8-11)15(21)18-6-4-13(5-7-18)19-14(20)10-23-16(19)22/h1-3,8,13H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNXZQJVYMLAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)

![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)

![4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2621524.png)

![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2621527.png)

![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)

![1-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethanone;hydrochloride](/img/structure/B2621531.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2621532.png)

![3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2621534.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)